![molecular formula C25H25FN4O4S B2708839 (E)-2-cyano-N-[4-[(4-fluorophenyl)sulfonylamino]phenyl]-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide CAS No. 1031185-16-6](/img/structure/B2708839.png)
(E)-2-cyano-N-[4-[(4-fluorophenyl)sulfonylamino]phenyl]-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide
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Description
(E)-2-cyano-N-[4-[(4-fluorophenyl)sulfonylamino]phenyl]-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide is a useful research compound. Its molecular formula is C25H25FN4O4S and its molecular weight is 496.56. The purity is usually 95%.
BenchChem offers high-quality (E)-2-cyano-N-[4-[(4-fluorophenyl)sulfonylamino]phenyl]-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-cyano-N-[4-[(4-fluorophenyl)sulfonylamino]phenyl]-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Molecular Probing
- Fluorescent Molecular Probes : Compounds with sulfonylamino and phenyl groups have been utilized to develop new fluorescent solvatochromic dyes. These molecules exhibit strong solvent-dependent fluorescence, correlated with solvent polarity, indicating their potential as sensitive molecular probes for studying biological events and processes (Diwu et al., 1997).
Material Science and Polymer Research
- Electrochromic and Electrofluorescent Polymers : The integration of diphenylamino-fluorene units into polymers has shown promising results in creating materials with reversible electrochromic characteristics and strong fluorescence. Such materials are valuable for applications in smart windows, displays, and fluorescence-based sensors (Sun et al., 2016).
Drug Design and Antitumor Activity
- Antitumor Activity : Research into pyrazolo[3,4‐b]pyridines and pyrazolo[1,5‐a]pyrimidines linked to thiazolo[3,2‐a]benzimidazole moieties, which share structural similarities with the compound of interest, has revealed significant in vitro antitumor activity against certain cancer cell lines. This suggests potential pathways for designing new antitumor agents (Abdel‐Aziz et al., 2009).
Chemical Synthesis and Characterization
- Synthetic Methodologies : Studies have explored the isomerization of benzopyran-2-imines in specific solvents, shedding light on reaction mechanisms that could be relevant to the synthesis and characterization of related compounds. This research could inform the synthesis of complex molecules with similar functional groups (O'callaghan et al., 1998).
properties
IUPAC Name |
(E)-2-cyano-N-[4-[(4-fluorophenyl)sulfonylamino]phenyl]-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O4S/c1-17-14-19(18(2)30(17)12-13-34-3)15-20(16-27)25(31)28-22-6-8-23(9-7-22)29-35(32,33)24-10-4-21(26)5-11-24/h4-11,14-15,29H,12-13H2,1-3H3,(H,28,31)/b20-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNSFWRSTZBXJJ-HMMYKYKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCOC)C)C=C(C#N)C(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1CCOC)C)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-[4-(4-fluorobenzenesulfonamido)phenyl]-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide |
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